

# Spectroscopic Profile of 2-Aminooctanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminooctanoic acid

Cat. No.: B7770475

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This technical guide provides an in-depth overview of the spectroscopic data for **2-aminooctanoic acid**, a non-proteinogenic  $\alpha$ -amino acid. The information presented herein is intended to support research and development activities by providing key spectral data and generalized experimental protocols for its characterization.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-aminooctanoic acid**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and verification of the compound.

### $^1\text{H}$ NMR Spectroscopic Data

Table 1:  $^1\text{H}$  NMR Chemical Shift Data for **2-Aminooctanoic Acid**

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Notes
H-2	~3.72	Triplet	$\alpha$ -proton adjacent to the amino and carboxyl groups.
H-3	~1.84	Multiplet	Methylene protons adjacent to the $\alpha$ -carbon.
H-4 to H-7	~1.28 - 1.35	Multiplet	Methylene protons of the alkyl chain.
H-8	~0.86	Triplet	Terminal methyl group protons.

Data obtained in D<sub>2</sub>O at 600 MHz. Chemical shifts may vary slightly depending on the solvent and pH.<sup>[1]</sup>

## <sup>13</sup>C NMR Spectroscopic Data

Table 2: <sup>13</sup>C NMR Chemical Shift Data for **2-Aminooctanoic Acid**

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm (Inferred from HSQC)
C-1 (C=O)	Not directly observed in HSQC, typically ~175-180 ppm
C-2	~57.44
C-3	~33.22
C-4	~24.59
C-5	~30.55
C-6	~26.84
C-7	Not explicitly resolved, expected around 22-23 ppm
C-8	~15.94

$^{13}\text{C}$  chemical shifts are inferred from  $^1\text{H}$ - $^{13}\text{C}$  HSQC data obtained in water at 600 MHz. The carboxyl carbon (C-1) is a quaternary carbon and does not show a correlation in a standard HSQC experiment.

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **2-Aminooctanoic Acid**

Functional Group	Vibrational Mode	Absorption Range (cm <sup>-1</sup> )
O-H (Carboxylic Acid)	Stretching	3300 - 2500 (broad)
N-H (Amine)	Stretching	3400 - 3250 (primary amines show two bands)
C-H (Alkyl)	Stretching	2960 - 2850
C=O (Carboxylic Acid)	Stretching	1760 - 1690
N-H (Amine)	Bending	1650 - 1580
C-O (Carboxylic Acid)	Stretching	1320 - 1210
O-H (Carboxylic Acid)	Bending	1440 - 1395 and 950 - 910

Data is typically acquired via ATR-FTIR or KBr pellet methods. The zwitterionic nature of amino acids can influence the exact positions and shapes of the N-H and C=O stretching bands.

## Mass Spectrometry Data

Table 4: Mass Spectrometry Data for **2-Aminooctanoic Acid**

Technique	Parameter	Value
Molecular Formula	-	C <sub>8</sub> H <sub>17</sub> NO <sub>2</sub>
Molecular Weight	Monoisotopic	159.126 g/mol
LC-MS (Positive ESI)	[M+H] <sup>+</sup>	m/z 160.1332
GC-MS (EI)	Major Fragments	m/z 114, 55, 43

The fragmentation pattern in GC-MS (Electron Ionization) often involves the loss of the carboxyl group and subsequent fragmentation of the alkyl chain.<sup>[2]</sup>

## Experimental Protocols

The following sections outline generalized experimental protocols for the acquisition of spectroscopic data for **2-aminooctanoic acid**. These protocols are based on standard

laboratory practices and the information available from public databases.

## NMR Spectroscopy Protocol ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation:
  - Weigh approximately 5-10 mg of **2-aminooctanoic acid**.
  - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide -  $\text{D}_2\text{O}$ , or Methanol- $\text{d}_4$ ). For  $\text{D}_2\text{O}$ , the pH may be adjusted to ensure solubility and consistency of chemical shifts.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400-600 MHz).
  - Tune and shim the probe for the specific solvent.
  - Set the sample temperature, typically to 25 °C.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

- A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of  $^{13}\text{C}$ .
- Alternatively, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate proton and carbon signals.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase and baseline correct the resulting spectrum.
  - Reference the spectrum to an internal standard (e.g., TMS or a residual solvent peak).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum and identify the chemical shifts and multiplicities.
  - Identify the chemical shifts of the peaks in the  $^{13}\text{C}$  NMR spectrum.

## Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

- Sample Preparation:
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of solid **2-aminooctanoic acid** powder directly onto the ATR crystal.
- Instrument Setup:
  - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
  - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:

- Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
- Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4  $\text{cm}^{-1}$ .
- The typical spectral range is 4000-400  $\text{cm}^{-1}$ .
- Data Processing:
  - The software will automatically perform the background subtraction.
  - Identify the wavenumbers (in  $\text{cm}^{-1}$ ) of the major absorption bands and correlate them with the corresponding functional group vibrations.

## Mass Spectrometry Protocol (LC-MS)

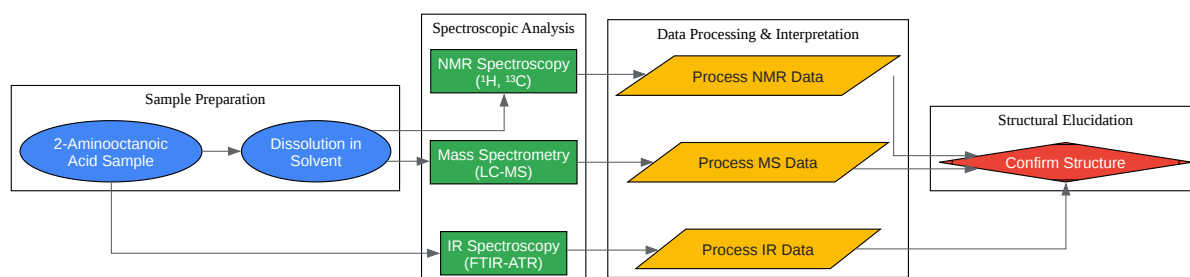
- Sample Preparation:
  - Prepare a dilute solution of **2-aminooctanoic acid** (e.g., 1-10  $\mu\text{g/mL}$ ) in a solvent compatible with liquid chromatography and mass spectrometry (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
- Liquid Chromatography (LC) Setup:
  - Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  - Select a suitable column for amino acid analysis (e.g., a C18 reversed-phase column).
  - Set up a mobile phase gradient, for example, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the organic solvent (e.g., acetonitrile with 0.1% formic acid) over time.
  - Set a suitable flow rate and column temperature.
- Mass Spectrometry (MS) Setup:

- Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Operate the instrument in positive ion mode to detect the protonated molecule  $[M+H]^+$ .
- Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature).
- Set the mass analyzer to scan a relevant  $m/z$  range (e.g.,  $m/z$  50-300).
- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion ( $[M+H]^+$ ) and fragmenting it to observe characteristic product ions.
- Data Acquisition and Analysis:
  - Inject the sample into the LC-MS system.
  - Acquire the data, which will include a total ion chromatogram (TIC) and mass spectra for the eluting peaks.
  - Identify the peak corresponding to **2-aminooctanoic acid** in the TIC.
  - Extract the mass spectrum for this peak and determine the  $m/z$  of the molecular ion.
  - If MS/MS was performed, analyze the fragmentation pattern.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **2-aminooctanoic acid**.





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Caption: General workflow for spectroscopic analysis.

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## References

- 1. Human Metabolome Database: <sup>1</sup>H NMR Spectrum (1D, 600 MHz, H<sub>2</sub>O, experimental) (HMDB0000991) [hmdb.ca]
- 2. DL-2-Aminooctanoic acid - Metabolite Database [metaboldb.princeton.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminooctanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770475#spectroscopic-data-of-2-aminooctanoic-acid]

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